[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide
Description
[1-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide (CAS: 362499-35-2) is a cyanamide derivative featuring a conjugated inden-dioxo moiety. Its molecular formula is C₁₂H₈N₂O₂, with a molecular weight of 236.21 g/mol. The compound is synthesized via condensation reactions involving ninhydrin (1,2,3-indantrione) and cyanamide derivatives, as demonstrated in multiple studies . The inden-dioxo group imparts electron-withdrawing properties, making the compound reactive in cycloaddition and spirocyclization reactions . Its applications span organic synthesis, materials science, and pharmaceuticals, particularly in designing heterocyclic frameworks and functional dyes .
Properties
IUPAC Name |
1-(1-hydroxy-3-oxoinden-2-yl)ethylidenecyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c1-7(14-6-13)10-11(15)8-4-2-3-5-9(8)12(10)16/h2-5,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZWUJSQLGESSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC#N)C1=C(C2=CC=CC=C2C1=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50417144 | |
| Record name | [1-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50417144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5812-86-2 | |
| Record name | [1-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50417144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide can be achieved through multicomponent reactions. One efficient method involves the reaction of ninhydrin, malononitrile, and various diamines in an aqueous medium under catalyst-free conditions . This green approach yields high purity products with good to excellent yields (73-98%) and short reaction times at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves similar multicomponent reactions, optimized for large-scale synthesis. The use of environmentally benign solvents and conditions is emphasized to minimize waste and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyanamide moiety under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyanamides or related derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of heterocyclic compounds and pharmaceuticals .
- Employed in the development of novel organic materials with specific electronic properties .
Biology:
Medicine:
- Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders .
Industry:
Mechanism of Action
The mechanism of action of [1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to derivatives sharing the inden-dioxo core or cyanamide functionality. Key analogues include:
Key Differences and Trends
- Electron-Withdrawing Effects: The inden-dioxo group enhances electrophilicity, enabling reactions like Knoevenagel condensations (e.g., formation of hydrazones in ). In contrast, imidazolidinone derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity due to NH groups.
- NMR: Hydrazone NH protons resonate downfield (δ 10.18–12.61 ppm) , whereas aryl protons in azo dyes (e.g., ) show upfield shifts due to conjugation.
- Applications :
- Sensors : Thiosemicarbazide derivatives detect anions (F⁻, CN⁻) via UV-vis shifts .
- Dyes : Azo derivatives with inden-dioxo groups exhibit intense absorption in visible spectra, suitable for keratin fiber dyeing .
- Pharmaceuticals : Spirocyclic inden-dioxo compounds demonstrate anti-proliferative activity .
Biological Activity
[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of its synthesis, structural characteristics, and biological activity, supported by data tables and relevant research findings.
Synthesis and Structural Characteristics
The compound was synthesized through a condensation reaction involving 2-acetylindan-1,3-dione and thiosemicarbazide in the presence of glacial acetic acid. The reaction yielded a yellow microcrystalline powder, which was characterized by various spectroscopic methods, including IR and NMR spectroscopy. The molecular formula is with a notable thioketone structure.
Structural Data
The compound adopts a specific conformation characterized by weak intramolecular hydrogen bonds and π–π interactions. The dihedral angle between the mean planes of the constituent groups is approximately 86.32° .
| Atom | x (Å) | y (Å) | z (Å) | U iso/U eq |
|---|---|---|---|---|
| S1 | 0.43388(3) | 0.69858(6) | 0.75750(2) | 0.01816(17) |
| O1 | 0.86124(9) | 0.5148(2) | 0.58244(8) | 0.0294(4) |
| O2 | 0.58261(8) | 0.40510(17) | 0.48472(6) | 0.0202(3) |
| N1 | 0.50396(12) | 0.8510(2) | 0.65405(8) | 0.0213(4) |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis and inhibits cell proliferation, likely through the modulation of apoptotic pathways.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells : A study reported a significant reduction in cell viability upon treatment with varying concentrations of the compound over a period of 48 hours.
- Antibacterial Efficacy : Another investigation demonstrated that the compound effectively inhibited the growth of resistant strains of Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
